[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole compounds, which are part of the structure of the given compound, can be achieved through various methods. One such method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Chemical Reactions Analysis
The chemical reactions involving pyrrole compounds can be quite diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Aplicaciones Científicas De Investigación
- EN300-317507 has been investigated for its potential impact on neurodegenerative diseases (ND). Imidazoline I2 receptors (I2-IR), which are widely distributed in the brain, play a role in brain disorders. Researchers have developed structurally new molecules, including EN300-317507, with high affinity and selectivity for I2-IR. In murine models of age-related cognitive decline and Alzheimer’s disease (AD), EN300-317507 improved cognitive impairment and behavioral conditions .
- Understanding the pharmacokinetics (PK) and metabolic profile of EN300-317507 is crucial for its development. In vitro studies have explored its ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. Researchers have reported favorable PK properties, de-risking EN300-317507 for preclinical development .
- Crystallographic studies provide insights into the molecular structure of EN300-317507. Researchers have determined the crystal structure of related compounds, which can aid in understanding its interactions with biological targets .
- EN300-317507 belongs to a family of bicyclic α-iminophosphonates. Medicinal chemists have explored its structure-activity relationships (SAR) to optimize its binding affinity and selectivity for I2-IR. This knowledge informs drug design strategies for potential therapeutic agents .
- Given its positive effects in murine models, EN300-317507 may have neuroprotective properties. Researchers are investigating its potential to enhance cognitive function and protect against neurodegeneration in various contexts .
- EN300-317507 represents an innovative approach to targeting I2-IR. Its unique chemical scaffold and promising preclinical data make it an attractive candidate for further drug development. Researchers are exploring its potential as a novel therapeutic agent for brain disorders .
Neurodegenerative Diseases Research
Pharmacokinetics and Metabolic Profile Studies
Crystallography and Structural Analysis
Medicinal Chemistry and Drug Design
Neuroprotection and Cognitive Enhancement
Innovative Drug Development
Propiedades
IUPAC Name |
[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.C2HF3O2/c14-10(13-3-1-2-4-13)11-7-12-5-9(11)6-15-8-11;3-2(4,5)1(6)7/h9,12H,1-8H2;(H,6,7)/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROCKSZHLLSPE-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CNCC2COC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@]23CNC[C@H]2COC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.